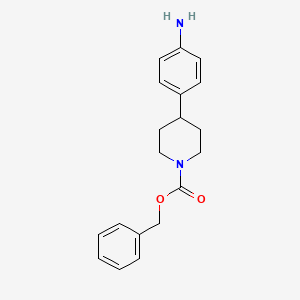

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

benzyl 4-(4-aminophenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H22N2O2/c20-18-8-6-16(7-9-18)17-10-12-21(13-11-17)19(22)23-14-15-4-2-1-3-5-15/h1-9,17H,10-14,20H2 |

InChI Key |

PSUZBFXSAZZYEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The most direct method involves the acylation of 4-aminophenylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.

$$

\text{4-Aminophenylpiperidine} + \text{Benzyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate} + \text{HCl}

$$

Triethylamine neutralizes the generated HCl, shifting the equilibrium toward product formation. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, with completion within 4–6 hours.

Optimization and Yield

Key parameters influencing yield include:

- Stoichiometry : A 1:1.2 molar ratio of 4-aminophenylpiperidine to benzyl chloroformate ensures excess acylating agent, achieving yields of 75–85%.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions such as over-acylation or decomposition.

- Work-Up : Sequential washing with dilute HCl (5%) and saturated NaHCO₃ removes unreacted reagents, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Industrial Scaling Considerations

While laboratory-scale synthesis prioritizes purity, industrial adaptation employs continuous-flow reactors to enhance throughput. Solvent recovery systems and in-line analytics (e.g., FTIR monitoring) ensure consistent quality.

Cyclization Approach Using Benzyl Cyanide and Sodium Amide

Patent-Derived Methodology

A patent (US2167351A) describes an alternative route starting from benzyl cyanide, benzyl-di(beta-chloroethyl)amine, and sodium amide in toluene. The reaction involves cyclization under controlled thermal conditions:

- Reagent Mixing : Sodium amide (80 parts) is added gradually to a mixture of benzyl cyanide (117 parts), benzyl-di(beta-chloroethyl)amine (232 parts), and toluene (600 parts) at 35–50°C.

- Cyclization : The mixture is heated to reflux (≈110°C) for 1 hour, inducing ring closure to form the piperidine core.

- Isolation : Post-reaction, dilute HCl is added to precipitate the hydrochloride salt, which is recrystallized from methanol to yield colorless needles (melting point: 259–260°C).

Critical Process Parameters

- Temperature Gradient : Maintaining 35–50°C during sodium amide addition prevents runaway exothermic reactions.

- Solvent Choice : Toluene’s high boiling point facilitates reflux without solvent degradation.

- Yield : The process reports a yield of ≈180 parts hydrochloride salt from 80 parts sodium amide, translating to ≈65% molar efficiency.

Alternative Methods Involving Piperidin-4-One Intermediates

Reductive Amination Strategy

A European patent (EP3666757A1) outlines a pathway via tetrahydropyridin-4-ylidene ammonium salts, which are reduced to piperidin-4-ones. Subsequent functionalization introduces the benzyl and aminophenyl groups:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) of the ammonium salt yields the piperidin-4-one intermediate.

- Benzylation : Treatment with benzyl bromide under basic conditions installs the benzyl group at the piperidine nitrogen.

- Amination : Palladium-catalyzed coupling introduces the 4-aminophenyl moiety via Buchwald-Hartwig amination.

Advantages and Limitations

- Flexibility : This route allows modular introduction of substituents, enabling structural diversification.

- Complexity : Multiple steps increase synthesis time and cost, with an overall yield of ≈50%.

Comparative Analysis of Preparation Methods

Methodological Efficiency

Cost and Practicality

- Acylation : Cost-effective due to readily available reagents, ideal for large-scale production.

- Cyclization : Requires hazardous reagents (sodium amide), limiting industrial adoption.

- Reductive Amination : High catalyst costs make it suitable for small-scale, high-value applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon and conditions like hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 170011-57-1)

- Similarity Score : 0.60 .

- Key Differences : Replaces the benzyl carbamate with a tert-butyl carbamate.

- Implications : The tert-butyl group enhances steric bulk and stability under acidic conditions, making it preferable for solid-phase peptide synthesis. However, it may reduce solubility in polar solvents compared to the benzyl analog .

Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate

- Synthesis : Prepared via cross-electrophile coupling (63% yield) .

- Key Differences: Substitutes the 4-aminophenyl group with a pyridinylmethyl moiety.

Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 19656-83-8)

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |

|---|---|---|---|---|

| Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 246.30 | Solid* | Benzyl carbamate, 4-aminophenyl |

| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C₁₆H₂₄N₂O₂ | 276.38 | Solid | tert-Butyl carbamate |

| Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate | C₂₀H₂₅N₂O₃ | 341.43 | Oil | Pyridinylmethyl, methoxy |

| Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (CAS 1638760-22-1) | C₁₅H₂₁NO₃ | 263.33 | Liquid | Ethyl, hydroxyl |

*Physical state inferred from analogs; direct data unavailable for the target compound .

Biological Activity

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an aminophenyl group and a benzyl ester. This unique structure contributes to its biological activity by facilitating interactions with various molecular targets.

The mechanism of action for this compound involves its ability to modulate enzyme activity and receptor interactions:

- Enzyme Interaction : The aminophenyl group can interact with enzymes, potentially inhibiting or enhancing their activity. For instance, studies indicate that this compound may act as an inhibitor of specific enzymes involved in disease pathways, thereby modulating cellular functions.

- Receptor Modulation : The piperidine ring may stabilize the interaction between the compound and its targets, influencing receptor-mediated pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

- Antibacterial Effects : The compound has demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Antifungal Effects : It has also shown antifungal activity against Candida species, indicating its potential as a broad-spectrum antimicrobial agent .

Antiviral Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit antiviral properties:

- Influenza Virus Inhibition : Compounds within this class have been identified as inhibitors of the influenza virus H1N1 through novel mechanisms that involve binding to hemagglutinin fusion peptides. This suggests potential for developing antiviral therapies targeting influenza .

Comparative Studies

Comparative studies with structurally similar compounds reveal unique aspects of this compound:

Case Studies and Research Findings

Several case studies have explored the efficacy and safety of this compound in various biological contexts:

- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound alongside other piperidine derivatives, confirming its superior activity against Gram-positive bacteria compared to controls .

- Antiviral Potential : Research on similar compounds revealed that modifications to the piperidine structure significantly influenced antiviral potency against H1N1, suggesting that this compound could be optimized for enhanced efficacy .

- Therapeutic Applications : Ongoing investigations are assessing the potential of this compound as a therapeutic agent in treating infections caused by resistant bacterial strains and viral pathogens .

Q & A

Basic: What are the recommended synthetic routes for Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate, and what key reaction conditions influence yield?

Answer:

The compound is typically synthesized via nucleophilic substitution between 4-aminophenylpiperidine derivatives and benzyl chloroformate under alkaline conditions (e.g., using NaHCO₃ or Et₃N). Key factors affecting yield include:

- Temperature control : Maintain 0–5°C during reagent addition to mitigate exothermic side reactions .

- Stoichiometric ratios : A 1.1:1 molar ratio of benzyl chloroformate to the piperidine derivative minimizes unreacted starting material .

- Inert atmosphere : Nitrogen or argon prevents oxidation of the amine group .

Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization improves purity (>95%) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm successful synthesis?

Answer:

- 1H NMR :

- 13C NMR :

- HRMS : Exact mass confirmation (e.g., [M+H]+ = 235.1543) validates molecular structure .

Cross-referencing with published spectra from analogous syntheses is critical .

Advanced: How can researchers resolve contradictions between theoretical and observed reaction yields in nucleophilic substitutions involving this compound?

Answer:

Discrepancies often arise from competing side reactions or intermediate instability. Methodological approaches include:

- Kinetic monitoring : Use in situ FTIR or HPLC to track intermediate formation (e.g., amine activation steps) .

- pH optimization : Maintain pH 8–9 to balance reactivity and carbamate hydrolysis rates .

- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, and catalyst loading) to identify yield-limiting factors .

For example, switching from THF to DMF can improve solubility of intermediates, increasing yields by 15–20% .

Advanced: What strategies exist for enhancing the compound’s stability during long-term storage in research settings?

Answer:

- Storage conditions : Use amber vials under argon at –20°C with 3Å molecular sieves to adsorb moisture .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. The primary degradation pathway is benzyl ester hydrolysis (t₁/₂ = 83 days at pH 7.4) .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) reduces aqueous degradation by 70% .

Advanced: How does the compound interact with biological targets like histone deacetylases (HDACs), and what assays validate these mechanisms?

Answer:

The piperidine core and aminophenyl group enable HDAC inhibition through:

- Zinc chelation : The amine group coordinates with HDAC’s active-site zinc ion .

- Hydrophobic interactions : The benzyl group binds to the enzyme’s surface pocket .

Validation assays : - In vitro HDAC inhibition : Fluorometric assays using HeLa cell lysates (IC₅₀ typically 2–5 µM) .

- Molecular docking : Compare binding poses with known inhibitors (e.g., SAHA) using AutoDock Vina .

- Gene expression profiling : qPCR to measure downstream effects on p21 or Bax expression .

Advanced: What analytical approaches reconcile conflicting cytotoxicity data across cell lines in preclinical studies?

Answer:

- Metabolic stability assays : Use liver microsomes to assess compound half-life (e.g., t₁/₂ < 30 min suggests rapid clearance) .

- Membrane permeability : Measure logP values (optimal range: 1.5–3.5) via shake-flask methods .

- Cell-line-specific factors : Profile ATP-binding cassette (ABC) transporter expression (e.g., P-gp overexpression reduces intracellular accumulation) .

Normalize cytotoxicity data to intracellular concentration metrics (e.g., LC-MS/MS quantification) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- First aid : For eye exposure, irrigate with saline for 15 min; for skin contact, wash with 10% ethanol/water .

Advanced: How can researchers optimize the compound’s solubility for in vivo administration without structural modification?

Answer:

- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline (v/v) for IP injections .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance aqueous dispersion .

- pH adjustment : Prepare solutions at pH 4.5 (near the compound’s pKa) to maximize ionization .

Conduct dynamic light scattering (DLS) to monitor aggregation post-formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.